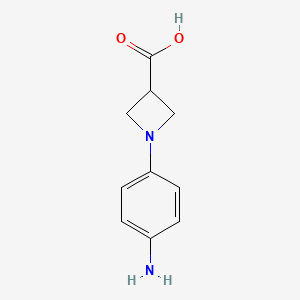

1-(4-Aminophenyl)azetidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

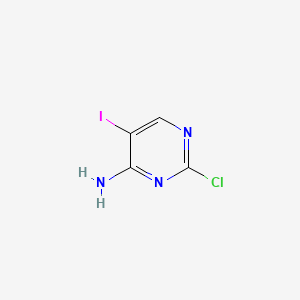

The InChI code for 1-(4-Aminophenyl)azetidine-3-carboxylic acid is1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-7(6-12)10(13)14/h1-4,7H,5-6,11H2,(H,13,14) . This indicates the presence of an azetidine ring, a carboxylic acid group, and an aminophenyl group in the molecule. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 192.22. The melting point and other specific physical properties are not mentioned in the available resources.Scientific Research Applications

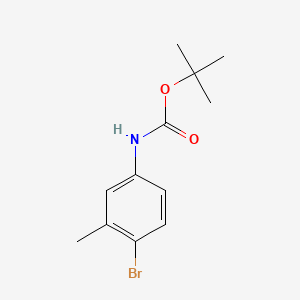

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives, including structures similar to "1-(4-Aminophenyl)azetidine-3-carboxylic acid," have been explored for their anticancer properties. The chemical versatility of cinnamic acids allows for the synthesis of numerous derivatives with potential antitumor efficacy. Research indicates that these compounds have remained underutilized in medicine despite their promising anticancer capabilities, highlighting the need for further exploration in this area (De, Baltas, & Bedos-Belval, 2011).

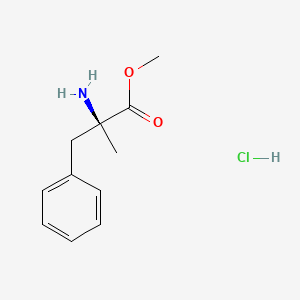

Synthesis and Applications of β-Amino Acid Derivatives

β-Amino acid derivatives, similar in structural concept to the query compound, are significant in drug research due to their biological relevance. Various metathesis reactions have been employed to synthesize cyclic β-amino acids, leading to new types of molecular entities with potential pharmaceutical applications. This research underlines the importance of such derivatives in the development of novel therapeutic agents (Kiss, Kardos, Vass, & Fülöp, 2018).

Carboxylic Acids in Biocatalyst Inhibition and Industrial Chemical Production

The study on carboxylic acids, including those structurally related to "this compound," reveals their role as inhibitors in microbial processes. These compounds are key in producing biorenewable chemicals but can inhibit microbial growth at certain concentrations. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for engineering robust strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Liquid-Liquid Extraction of Carboxylic Acids for Bio-based Production

Research on solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids, pertinent to the broader category of "this compound," focuses on efficient recovery methods from aqueous streams. This is particularly relevant for the production of organic acids from bio-based routes, highlighting the ongoing advancements in solvent technology to enhance the economic feasibility of such processes (Sprakel & Schuur, 2019).

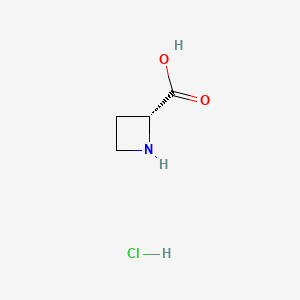

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The review on the synthesis, reactivity, and application of azetidines focuses on the most recent advances, trends, and future directions . This suggests that 1-(4-Aminophenyl)azetidine-3-carboxylic acid, as an azetidine derivative, may also have potential future applications in these areas.

Properties

IUPAC Name |

1-(4-aminophenyl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-7(6-12)10(13)14/h1-4,7H,5-6,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARYMOYIHDKMCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695064 |

Source

|

| Record name | 1-(4-Aminophenyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887595-85-9 |

Source

|

| Record name | 1-(4-Aminophenyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.